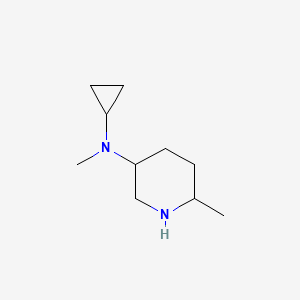![molecular formula C6H5BrS B13171236 3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)
3-[(Z)-2-Bromoethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-2-Bromoethenyl]thiophene is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis. The specific structure of this compound includes a bromoethenyl group attached to the thiophene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-Bromoethenyl]thiophene can be achieved through various methods. One common approach involves the bromination of ethenylthiophene derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-Bromoethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The bromoethenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
3-[(Z)-2-Bromoethenyl]thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-Bromoethenyl]thiophene involves its interaction with specific molecular targets and pathways. The bromoethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
3-[(Z)-2-Bromoethenyl]thiophene can be compared with other similar compounds, such as:
2-Bromoethenylthiophene: Lacks the (Z)-configuration, leading to different chemical reactivity and biological activity.
3-[(E)-2-Bromoethenyl]thiophene: The (E)-isomer of the compound, which may exhibit different stereochemical properties and reactivity.
3-Bromo-2-ethenylthiophene: A positional isomer with the bromo and ethenyl groups attached at different positions on the thiophene ring.
The uniqueness of this compound lies in its specific (Z)-configuration, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
3-[(Z)-2-bromoethenyl]thiophene |
InChI |
InChI=1S/C6H5BrS/c7-3-1-6-2-4-8-5-6/h1-5H/b3-1- |
InChI Key |
XPRYGQJLVWEVSR-IWQZZHSRSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C\Br |
Canonical SMILES |
C1=CSC=C1C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

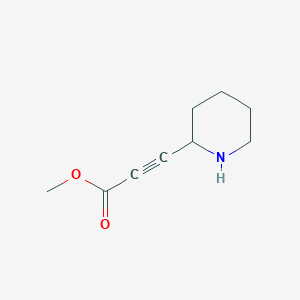
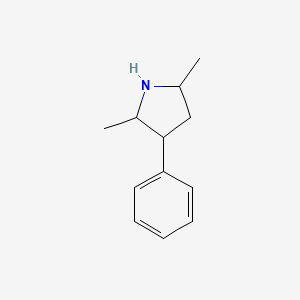
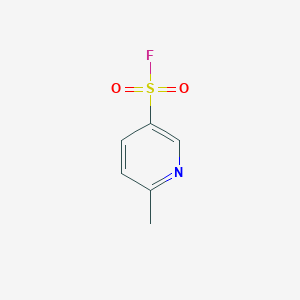
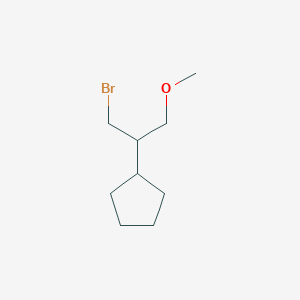
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
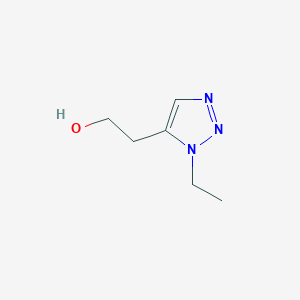
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
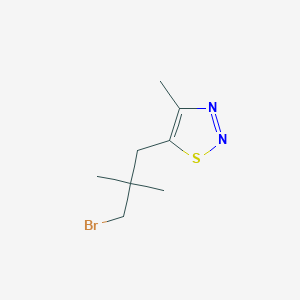
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
